Welcome to the BenchChem Online Store!
molecular formula C9H7NO2 B1436758 4-(Isoxazol-5-yl)phenol CAS No. 502658-76-6

4-(Isoxazol-5-yl)phenol

Cat. No. B1436758
M. Wt: 161.16 g/mol
InChI Key: FVIYAEXWKAXWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08343990B2

Procedure details

1-(4-hydroxyphenyl)ethanone (5 g, 36.7 mmol) was heated in dimethylformamide dimethyl acetal (6.56 g, 55 mmol) at 100° C. overnight. The solution turned dark red. Volatile solvent was removed under high vacuum. The crude 3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one was dissolved in ethanol, followed by addition of hydroxylamine hydrochloride salt. The mixture was heated under reflux for 3 hours. The solvent was removed under vacuum. The residue was purified twice by column chromatography through 120 g biotage silica gel cartridges eluting with 10-40% EtOAc/hexanes (gradient) and 20% ethyl acetate/hexanes (isocratic) to give the product as white solid. LRMS calc: 161.1; obs: 162.2 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.CO[CH:13](OC)[N:14](C)C>>[O:10]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:9][CH:13]=[N:14]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
6.56 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile solvent was removed under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude 3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one was dissolved in ethanol
ADDITION
Type
ADDITION
Details
followed by addition of hydroxylamine hydrochloride salt
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified twice by column chromatography through 120 g biotage silica gel cartridges
WASH
Type
WASH
Details
eluting with 10-40% EtOAc/hexanes (gradient) and 20% ethyl acetate/hexanes (isocratic)

Outcomes

Product
Name
Type
product
Smiles
O1N=CC=C1C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.